molecular formula C11H18N2S B13324262 (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine

Cat. No.: B13324262
M. Wt: 210.34 g/mol
InChI Key: OWQANEUNUWOPAH-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a thiophene ring attached to the methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine typically involves the reaction of 1-methylpiperidine with thiophene-3-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents for alkylation reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpiperidin-4-yl)methanamine: Lacks the thiophene ring, making it less versatile in terms of π-π interactions.

    Thiophen-3-ylmethanamine: Lacks the piperidine ring, reducing its potential for receptor binding.

    N-Methylthiophen-3-ylmethanamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with various molecular targets, making it valuable in medicinal chemistry and other research fields.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

(1-methylpiperidin-4-yl)-thiophen-3-ylmethanamine

InChI

InChI=1S/C11H18N2S/c1-13-5-2-9(3-6-13)11(12)10-4-7-14-8-10/h4,7-9,11H,2-3,5-6,12H2,1H3

InChI Key

OWQANEUNUWOPAH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(C2=CSC=C2)N

Origin of Product

United States

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